

Introduction to Interleukin-22 (IL-22) and IL-22 Binding Protein (IL-22BP)

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Compound of Interest

Compound Name: *Bibw 22*

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Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines and plays a crucial role in modulating inflammatory responses, particularly at mucosal surfaces.^{[1][2]} It is produced by various immune cells, including T helper 17 (Th17) cells and innate lymphoid cells (ILCs). IL-22 exerts its effects by binding to a heterodimeric cell surface receptor complex consisting of the IL-22 receptor 1 (IL-22R1) and the IL-10 receptor 2 (IL-10R2).^{[3][4]} This interaction triggers downstream signaling cascades, primarily through the JAK-STAT pathway, leading to the expression of genes involved in tissue protection, repair, and antimicrobial defense.^[5]

The biological activity of IL-22 is tightly regulated by the Interleukin-22 Binding Protein (IL-22BP), also known as IL-22RA2. IL-22BP is a soluble protein that shares sequence homology with the extracellular domain of IL-22R1. It functions as a natural antagonist by binding to IL-22 with high affinity, thereby preventing its interaction with the cell surface receptor and inhibiting its signaling. This guide will delve into the specifics of this critical protein-protein interaction.

Quantitative Data on IL-22 and IL-22BP Interaction

The interaction between IL-22 and IL-22BP is characterized by a remarkably high affinity, which is essential for its inhibitory function. The following table summarizes the key quantitative data for the binding of IL-22 to both IL-22BP and its receptor subunit IL-22R1.

Interacting Molecules	Dissociation Constant (Kd)	Off-rate (koff)	Reference
IL-22 and IL-22BP	~1 pM	4.7 days	
IL-22 and IL-22R1	~20 nM	A few minutes	

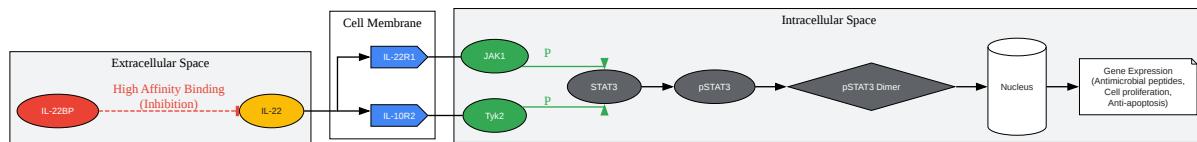
Table 1: Quantitative binding data for IL-22 interactions. The significantly lower Kd and slower off-rate for the IL-22/IL-22BP interaction highlight the potent inhibitory nature of IL-22BP.

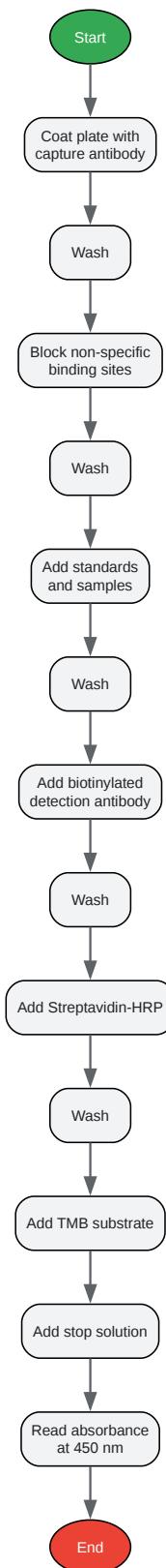
Signaling Pathways

The binding of IL-22 to its receptor complex initiates a signaling cascade that is effectively blocked by IL-22BP.

IL-22 Signaling Pathway

Upon binding of IL-22 to the IL-22R1/IL-10R2 complex, the associated Janus kinases (JAK1) and Tyrosine kinase 2 (Tyk2) are activated. These kinases then phosphorylate the intracellular domains of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it induces the transcription of target genes involved in cellular proliferation, anti-apoptosis, and the production of antimicrobial peptides.





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